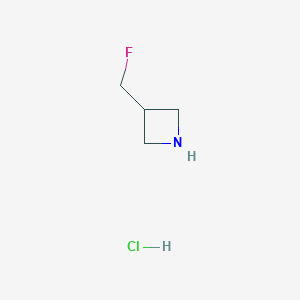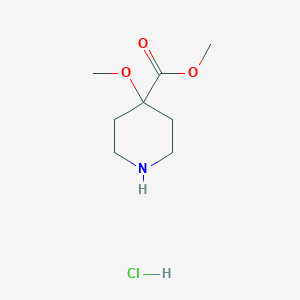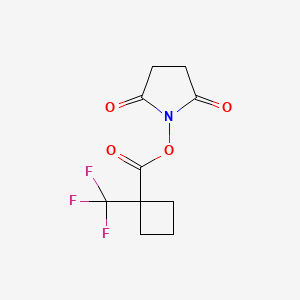
(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C10H10F3NO4 and a molecular weight of 265.19 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a cyclobutanecarboxylate moiety, and a pyrrolidinone ring. It is used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Mode of Action
A related compound was found to inhibit calcium currents mediated by cav 12 (L-type) channels . This suggests that 2,5-Dioxopyrrolidin-1-YL 1-(trifluoromethyl)cyclobutanecarboxylate might interact with its targets in a similar manner, leading to changes in cellular processes.
Pharmacokinetics
A related compound demonstrated high metabolic stability on human liver microsomes . This suggests that 2,5-Dioxopyrrolidin-1-YL 1-(trifluoromethyl)cyclobutanecarboxylate might have similar pharmacokinetic properties, which could impact its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate typically involves the reaction of 1-(trifluoromethyl)cyclobutanecarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethyl group or the pyrrolidinone ring can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 1-(trifluoromethyl)cyclobutanecarboxylic acid and N-hydroxysuccinimide .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate is widely used in scientific research due to its diverse applications:
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 1-(trifluoromethyl)cyclopropanecarboxylate
- 2,5-Dioxopyrrolidin-1-yl 1-(trifluoromethyl)cyclopentanecarboxylate
- 2,5-Dioxopyrrolidin-1-yl 1-(trifluoromethyl)cyclohexanecarboxylate
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate is unique due to its specific cyclobutane ring structure, which imparts distinct chemical properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. The trifluoromethyl group also enhances its reactivity and stability, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4/c11-10(12,13)9(4-1-5-9)8(17)18-14-6(15)2-3-7(14)16/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPYOVUDGIHJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)ON2C(=O)CCC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134479 | |
| Record name | Cyclobutanecarboxylic acid, 1-(trifluoromethyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820739-93-2 | |
| Record name | Cyclobutanecarboxylic acid, 1-(trifluoromethyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820739-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 1-(trifluoromethyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine](/img/structure/B1470919.png)
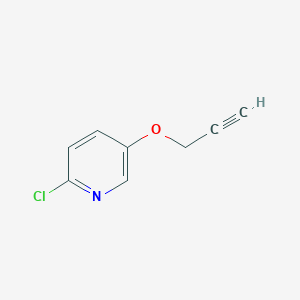
![{2-[4-(pyrrolidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1470923.png)
![5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1470924.png)

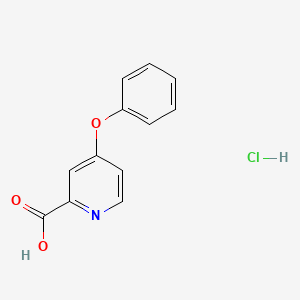
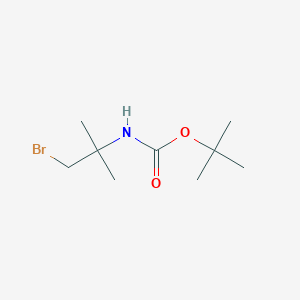
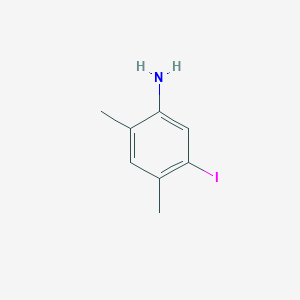
![N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;hydrochloride](/img/structure/B1470932.png)
![4-[(Ethylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B1470933.png)
![Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester](/img/structure/B1470934.png)
